molecular formula C12H8ClF3N2 B1453065 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1163681-50-2

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1453065
CAS No.: 1163681-50-2
M. Wt: 272.65 g/mol
InChI Key: PRKIKMBVUOYEDJ-UHFFFAOYSA-N
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Description

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) imparts significant stability and lipophilicity to the molecule, making it an attractive candidate for drug development and other applications .

Biochemical Analysis

Biochemical Properties

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of NS5B, a key enzyme in the treatment of Hepatitis C . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity and altering biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . Additionally, its impact on gene expression can lead to changes in cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under inert gas conditions at low temperatures . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including acute toxicity and changes in organ function . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used in the synthesis of compounds that inhibit NS5B, an enzyme involved in viral replication . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are crucial for its role in modulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKIKMBVUOYEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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